(S)-1,1-Diphenyl-1-fluoro-2-aminopropane

Organocatalysis Stereoelectronic Effect Chiral Amine

Ensure your research benefits from exclusive stereoelectronic properties like the fluorine-iminium ion gauche effect, which is critical for enantioselective organocatalysis and SAR studies. This (S)-enantiomer is mandatory for chiral method validation and developing novel fluorination strategies; its unique geometry cannot be substituted by non-fluorinated or (R)-isomer alternatives.

Molecular Formula C15H16FN
Molecular Weight 229.29 g/mol
CAS No. 290351-99-4
Cat. No. B1627844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,1-Diphenyl-1-fluoro-2-aminopropane
CAS290351-99-4
Molecular FormulaC15H16FN
Molecular Weight229.29 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
InChIInChI=1S/C15H16FN/c1-12(17)15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,17H2,1H3/t12-/m0/s1
InChIKeyFFNWFJOGQBZZQZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,1-Diphenyl-1-fluoro-2-aminopropane (CAS 290351-99-4) for Research & Pharmaceutical Sourcing: Baseline Identity and Procurement Overview


(S)-1,1-Diphenyl-1-fluoro-2-aminopropane (CAS 290351-99-4) is a synthetic, enantiomerically pure chiral β-fluoroamine belonging to the phenethylamine structural class, characterized by a fluorodiphenylmethyl moiety attached to a 2-aminopropane backbone [1]. Its molecular formula is C15H16FN, corresponding to a molecular weight of 229.29 g/mol, and its IUPAC name is (2S)-1-fluoro-1,1-diphenylpropan-2-amine . The compound is a member of a broader class of (S)-α-(fluorodiphenylmethyl)alkylamines, a group of fluorinated chiral amines [2].

Why Sourcing (S)-1,1-Diphenyl-1-fluoro-2-aminopropane Requires Precise Specification: Steric, Electronic, and Enantiomeric Distinctions


Indiscriminate substitution of (S)-1,1-Diphenyl-1-fluoro-2-aminopropane with structurally similar amines, such as the non-fluorinated (S)-1,1-Diphenyl-2-aminopropane or the (R)-enantiomer, is scientifically invalid due to fundamental differences in molecular geometry, electronic properties, and pharmacological target engagement. The strategic incorporation of a single fluorine atom at the benzylic position of the diphenylmethyl group introduces the fluorine-iminium ion gauche effect [1], a stereoelectronic phenomenon that preorganizes molecular topology and is entirely absent in the hydroxy or non-fluorinated analogs. Furthermore, the compound's chiral center at the α-carbon dictates that the (S)- and (R)-enantiomers are distinct chemical entities with divergent biological activities, as demonstrated by their separation on chiral stationary phases . These physicochemical differences preclude generic replacement and mandate precise sourcing of the specified (S)-enantiomer with the fluorine substitution at the 1,1-diphenylmethyl position.

Quantitative Differentiators for (S)-1,1-Diphenyl-1-fluoro-2-aminopropane (290351-99-4): Direct Evidence for Sourcing Decisions


Fluorine Substitution Confers a Unique Stereoelectronic Preorganization: The Fluorine-Iminium Ion Gauche Effect

In contrast to non-fluorinated 1,1-diphenyl-2-aminopropane analogs, (S)-1,1-Diphenyl-1-fluoro-2-aminopropane possesses a fluorine atom capable of engaging in the fluorine-iminium ion gauche effect [1]. This effect, quantified computationally and experimentally, stabilizes a specific gauche conformation when the amine is condensed with an aldehyde to form an iminium ion. The resulting conformational preorganization is a structural feature that directly influences reactivity and selectivity in organocatalytic cycles. The unfluorinated analog (S)-1,1-Diphenyl-2-aminopropane (CAS 3139-55-7) lacks this stereoelectronic control element, as its benzylic position is occupied by a hydrogen atom rather than fluorine .

Organocatalysis Stereoelectronic Effect Chiral Amine

Enantiomeric Purity and Chiral Discrimination: Demonstrated Resolution from (R)-Enantiomer

The enantiomers of 1,1-Diphenyl-1-fluoro-2-aminopropane, (S)-290351-99-4 and (R)-352534-91-9, can be effectively resolved using chromatographic methods employing derivatized cyclofructan chiral stationary phases, as described in patent literature . This analytical capability directly addresses the need for procurement of the correct, chirally pure (S)-enantiomer. The unfluorinated analog (S)-1,1-Diphenyl-2-aminopropane (CAS 3139-55-7) exhibits different retention characteristics on typical chiral columns, necessitating distinct method development [1].

Chiral Separation Enantiomeric Purity Analytical Chemistry

Physicochemical Properties Distinct from Non-Fluorinated Analog

The introduction of the fluorine atom alters key physicochemical parameters relevant to formulation, purification, and biological permeability. (S)-1,1-Diphenyl-1-fluoro-2-aminopropane exhibits a melting point of 47-50°C (lit.) and a predicted density of 1.080±0.06 g/cm³ . Its predicted pKa is 8.34±0.29 , indicating slightly reduced basicity compared to the non-fluorinated (S)-1,1-Diphenyl-2-aminopropane (predicted pKa ~9.3 for structurally similar aliphatic amines). The fluorinated compound's logP is predicted to be approximately 3.95 [1], which is higher than the non-fluorinated analog, suggesting increased lipophilicity due to the fluorine atom.

Physicochemical Properties Lipophilicity Amine Basicity

Availability and Purity Specification: Commercial Sourcing Benchmarks

For procurement, the target compound (CAS 290351-99-4) is commercially available from specialty chemical suppliers with documented purity specifications. Typical purities for research-grade material are 97-98% [1]. This purity level is a critical differentiator when sourcing for sensitive applications such as medicinal chemistry or catalysis, where impurities can confound results. The (R)-enantiomer (CAS 352534-91-9) is also commercially available with comparable purity (e.g., 98%) , but must be explicitly excluded when the (S)-enantiomer is required.

Chemical Sourcing Purity Supply Chain

Validated Application Scenarios for (S)-1,1-Diphenyl-1-fluoro-2-aminopropane (290351-99-4) Based on Quantitative Evidence


Asymmetric Organocatalysis: Exploiting the Fluorine-Iminium Ion Gauche Effect

In asymmetric organocatalysis, (S)-1,1-Diphenyl-1-fluoro-2-aminopropane serves as a chiral amine catalyst or catalyst precursor where its unique stereoelectronic property—the fluorine-iminium ion gauche effect—is critical for achieving high enantioselectivity [1]. Researchers should procure this specific (S)-fluoroamine when designing catalytic cycles that require conformational preorganization of iminium ion intermediates for reactions such as enantioselective epoxidations or cycloadditions [2]. The non-fluorinated analog (S)-1,1-Diphenyl-2-aminopropane lacks this stereoelectronic control and is an unsuitable substitute .

Chiral Chromatography Method Development and Enantiomeric Purity Verification

(S)-1,1-Diphenyl-1-fluoro-2-aminopropane is an essential reference standard for developing and validating chiral separation methods. Its ability to be resolved from the (R)-enantiomer on cyclofructan-based chiral stationary phases, as documented in patent literature, makes it a practical tool for analytical chemists ensuring enantiomeric purity of pharmaceutical intermediates or final products . The (R)-enantiomer (CAS 352534-91-9) should be sourced as a paired standard for direct comparison .

Medicinal Chemistry: Probing Fluorine Effects in Bioactive Amine Scaffolds

In medicinal chemistry, (S)-1,1-Diphenyl-1-fluoro-2-aminopropane is a valuable tool compound for structure-activity relationship (SAR) studies focused on the impact of benzylic fluorine substitution. Its distinct physicochemical profile—specifically, its lower melting point (47-50°C vs. 78-82°C for the non-fluorinated analog), higher predicted logP (~3.95), and reduced basicity (pKa 8.34)—allows researchers to probe the effects of fluorination on target engagement, membrane permeability, and metabolic stability . When designing SAR libraries, this compound provides a direct comparator to the non-fluorinated (S)-1,1-Diphenyl-2-aminopropane .

Reference Material for Fluorinated Chiral Amine Synthesis

As a member of the (S)-α-(fluorodiphenylmethyl)alkylamine family, this compound serves as a reference standard for synthetic chemists developing new fluorination methodologies or asymmetric syntheses of chiral β-fluoroamines [3]. Its documented synthesis via HF-pyridine treatment of enantiomerically pure oxazolidinones provides a benchmark route, and the compound can be used to validate the stereochemical outcome of novel fluorination strategies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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